molecular formula C12H20N2 B2556528 N'-benzyl-N'-ethylpropane-1,3-diamine CAS No. 140134-63-0

N'-benzyl-N'-ethylpropane-1,3-diamine

Cat. No. B2556528
M. Wt: 192.306
InChI Key: VBARFWGILFILHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-benzyl-N’-ethylpropane-1,3-diamine” is a chemical compound with the molecular formula C12H20N2. It has a molecular weight of 192.3 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “N’-benzyl-N’-ethylpropane-1,3-diamine” is 1S/C12H20N2/c1-2-14(10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11,13H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N’-benzyl-N’-ethylpropane-1,3-diamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

1. Algicidal Agent against Harmful Algae

  • Application Summary : This compound is used to develop a variety of algaecides for harmful algae control that cause water pollution .
  • Methods of Application : A series of 79 derivatives based on the structure of N’-benzyl-N’-ethylpropane-1,3-diamine were synthesized and their structure-activity relationships toward a harmful and a harmless algal species were analyzed .
  • Results : The best algicidal activities were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group . The compounds decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .

2. Covalent Organic Frameworks (COFs)

  • Application Summary : This compound is used in the synthesis of COFs, which are an exciting new class of microporous polymers with unprecedented properties .
  • Methods of Application : The overall strategies and techniques for rational COF synthesis and post-synthetic functionalization were discussed .
  • Results : COFs combine high, permanent porosity and surface area with high thermal and chemical stability, crystallinity and customizability, making them ideal candidates for a myriad of promising new solutions in a vast number of scientific fields .

3. Synthesis of Platinum Complexes

  • Application Summary : This compound is used in the synthesis of new platinum (II) complexes, which are potential anticancer agents .
  • Methods of Application : The synthesis and characterization of new platinum (II) complexes obtained from derivatives of 1,3-propanediamine, used as ligands, were described .
  • Results : All the complexes were fully characterized and their biological properties are being investigated to determine their possible use as anticancer agents .

4. Synthesis of Highly Functionalized Bicyclo[1.1.1]pentanes

  • Application Summary : This compound is used in the synthesis of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes .
  • Methods of Application : The synthesis and applications of these highly functionalized bicyclo[1.1.1]pentanes were described .
  • Results : The synthesized bicyclo[1.1.1]pentanes were found to be highly functionalized .

5. Antimicrobial Agent

  • Application Summary : This compound is used in the development of new families of antimicrobials, which are imperative due to the rise of antibiotic resistance .
  • Methods of Application : A series of natural and synthetic polyamines with different architectures were investigated for their antimicrobial activity .
  • Results : The results of the investigation regarding the antimicrobial activity of these compounds are presented . The compounds should ideally be inexpensive, readily available, highly active, and non-toxic .

6. Synthesis of Heterocycles

  • Application Summary : This compound is used in the synthesis of heterocycles, such as those used in textile finishing .
  • Methods of Application : The synthesis and applications of these heterocycles were described .
  • Results : The synthesized heterocycles were found to be highly functionalized .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

N'-benzyl-N'-ethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-2-14(10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBARFWGILFILHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-N-benzyl-N-ethylamine

Citations

For This Compound
1
Citations
Q Liu, X Qiang, Y Li, Z Sang, Y Li, Z Tan… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of chromone-2-carboxamido-alkylbenzylamines were designed, synthesized and evaluated as multifunctional agents for the treatment of Alzheimer’s disease (AD). The results …
Number of citations: 55 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.